molecular formula C24H25N5OS B11474395 1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

Cat. No.: B11474395
M. Wt: 431.6 g/mol
InChI Key: SVHHEBYMWQCPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound with a unique structure that combines a pyridoindole core with a phenyltriazine moiety

Preparation Methods

The synthesis of 1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step synthetic routesIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use, such as inhibiting enzyme activity in a disease state or altering gene expression .

Comparison with Similar Compounds

Similar compounds to 1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ETHAN-1-ONE include other pyridoindole derivatives and phenyltriazine compounds. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Examples include:

Properties

Molecular Formula

C24H25N5OS

Molecular Weight

431.6 g/mol

IUPAC Name

1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C24H25N5OS/c1-16-8-9-21-18(12-16)19-14-28(2)11-10-22(19)29(21)23(30)15-31-24-25-13-20(26-27-24)17-6-4-3-5-7-17/h3-9,12-13,19,22H,10-11,14-15H2,1-2H3

InChI Key

SVHHEBYMWQCPJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NC=C(N=N4)C5=CC=CC=C5

Origin of Product

United States

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